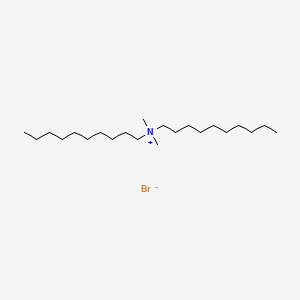

Didecyldimethylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

didecyl(dimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGXUWVIJIQANV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-56-8 (Parent) | |

| Record name | Didecyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046528 | |

| Record name | Didecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-68-3 | |

| Record name | Didecyl dimethyl ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLDIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L098XL5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Didecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

Didecyldimethylammonium bromide (DDAB) is a cationic surfactant with a wide range of applications, including as a disinfectant, phase transfer catalyst, and a component in the formulation of liposomes and other drug delivery systems. Its efficacy in these roles is highly dependent on its purity. This technical guide provides an in-depth overview of the common synthesis and purification methods for DDAB, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of DDAB primarily follows two main pathways: the quaternization of a tertiary amine with an alkyl halide, or the reaction of a secondary amine with an alkyl halide.

Synthesis from Didecylmethylamine and Methyl Bromide

This method involves the quaternization of didecylmethylamine with methyl bromide. It is a direct and common method for producing quaternary ammonium (B1175870) compounds.

Synthesis from Decyl Bromide and Dimethylamine (B145610)

An alternative and industrially significant route involves the reaction of decyl bromide with dimethylamine. This method often employs a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the formation of the desired product. A Russian patent describes a method that involves the interaction of decyl bromide with dimethylamine in the presence of an inorganic base aqueous solution, achieving high yields and purity.[1]

Comparison of Synthesis Methods

The choice of synthesis method often depends on the availability of starting materials, desired scale of production, and economic considerations. The reaction of decyl bromide with dimethylamine is often considered more practical from a technological standpoint due to the use of cheaper and more readily available raw materials.[1]

| Parameter | Synthesis from Didecylmethylamine & Methyl Bromide | Synthesis from Decyl Bromide & Dimethylamine | Reference |

| Reactants | Didecylmethylamine, Methyl Bromide | Decyl Bromide, Dimethylamine, Inorganic Base | [1] |

| Reaction Conditions | Typically in a solvent like isopropyl alcohol at elevated temperature and pressure. | Stirring at room temperature followed by heating to ~92-94°C. | [1] |

| Reported Yield | - | 94-97% | [1] |

| Reported Purity | - | 97.5-99.0 wt.% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of this compound from Decyl Bromide and Dimethylamine

Materials:

-

Decyl bromide

-

Dimethylamine (aqueous solution)

-

Inorganic base (e.g., sodium hydroxide, aqueous solution)

-

Inorganic acid extractant (e.g., sulfuric acid, aqueous solution)

Procedure:

-

Charge a reaction vessel with decyl bromide and an aqueous solution of dimethylamine.

-

Stir the mixture at room temperature for at least 45 minutes. [1]3. Heat the reaction mixture to approximately 92 ± 2.0°C at a controlled rate (e.g., not exceeding 1.5°C/min). [1]4. During the heating phase, add an aqueous solution of the inorganic base at a controlled rate (e.g., 0.85-1.0 dm³/min). [1]The mass ratio of decyl bromide to dimethylamine to inorganic alkaline reagent should be approximately 1:(0.1-0.12):(0.11-0.13). [1]5. After the reaction is complete, separate the organic layer.

-

Purify the organic layer by treating it with an aqueous solution of an inorganic acid extractant (e.g., sulfuric acid). [1]7. Separate the purified organic layer containing the DDAB. The final product can be obtained with a yield of 94-97% and a purity of 97.5-99.0 wt.%. [1]

Protocol 2: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

-

Diethyl ether

Procedure:

-

Place the crude DDAB in a flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the DDAB completely.

-

Once dissolved, slowly add diethyl ether to the solution while stirring.

-

Continue adding diethyl ether until a precipitate begins to form and persists.

-

Cool the mixture to allow for complete crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvents.

Conclusion

The synthesis and purification of this compound are well-established processes that can be optimized to achieve high yields and purity. The choice of the synthesis route depends on factors such as cost and availability of starting materials, while the purification method is selected based on the nature of the impurities present. For applications in research and drug development, where high purity is paramount, a combination of purification techniques, such as acid extraction followed by recrystallization, may be necessary to obtain DDAB of the required quality. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile quaternary ammonium compound.

References

The Core Mechanism of Didecyldimethylammonium Bromide's Assault on Bacterial Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), on bacterial membranes. DDAB is a potent biocide widely utilized for its disinfectant and antiseptic properties. Its efficacy stems from its ability to disrupt the fundamental structure and function of bacterial cell membranes, leading to cell death. This document details the molecular interactions, subsequent cellular consequences, and the experimental methodologies used to elucidate these processes.

Primary Mechanism of Action: Membrane Disruption

The primary target of this compound is the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. As a cationic surfactant, the positively charged quaternary ammonium headgroup of DDAB electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[1][2][3][4] This initial binding is followed by the insertion of its two hydrophobic decyl chains into the lipid bilayer.[5][6] This infiltration disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[7]

This disruption leads to a cascade of events that compromise the cell's viability:

-

Loss of Membrane Integrity: The insertion of DDAB molecules creates pores and destabilizes the membrane, leading to the leakage of essential intracellular components.

-

Dissipation of Membrane Potential: The bacterial membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis, nutrient transport, and motility. The influx of DDAB cations and the leakage of ions disrupt this potential.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes, including those involved in respiration and cell wall synthesis, are embedded in the cell membrane. The structural disorganization caused by DDAB can inhibit their function.[8]

The culmination of these effects leads to metabolic dysfunction, cessation of cellular processes, and ultimately, bacterial cell death.

Quantitative Data on DDAB's Efficacy

The antimicrobial activity of DDAB and its analogues can be quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The leakage of intracellular components also provides a quantitative measure of membrane damage.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAB and Didecyldimethylammonium Chloride (DDAC) Against Common Bacteria

| Compound | Bacterial Species | MIC (mg/L) | Reference |

| DDAC | Escherichia coli | 1.3 | [7] |

| DDAC | Escherichia coli | 0.5 - 6.0 (most food isolates) | [9] |

| DDAB | Salmonella infantis | 125 - 500 (inactivation within seconds to a minute) | [10] |

| DDAB | Escherichia coli | 125 - 500 (inactivation within seconds to a minute) | [10] |

Table 2: Leakage of Intracellular Components Induced by Quaternary Ammonium Compounds

| Compound | Bacterial Species | Component Leaked | Concentration for Leakage | Quantitative Data | Reference |

| DDAC | Escherichia coli | Proteins, β-galactosidase | ~ 3 - 4 mg/L | Not specified | [7] |

| DDAC | Staphylococcus aureus | Potassium (K+) | > 9 µg/ml | Depletion of ~30% of internal pool | [6] |

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | Potassium (K+) | MIC (20 mg/L) | Significant release | [11][12] |

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | Change in Zeta Potential | MIC (20 mg/L) | From -31.2 mV to -21.0 mV | [11][12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the action of DDAB on bacterial membranes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique to determine the MIC and MBC of an antimicrobial agent.

Protocol:

-

Preparation of DDAB dilutions: A series of two-fold dilutions of DDAB are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum preparation: The bacterial strain of interest is cultured to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.

-

Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC determination: The MIC is the lowest concentration of DDAB that completely inhibits visible bacterial growth.

-

MBC determination: To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar (B569324) plate without DDAB. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Measurement of Intracellular Component Leakage

The leakage of ions and macromolecules is a direct indicator of membrane damage.

Protocol:

-

Bacterial suspension: Bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a low-potassium buffer.

-

DDAB treatment: The bacterial suspension is treated with various concentrations of DDAB.

-

Sampling: At different time intervals, samples are taken and centrifuged to pellet the bacteria.

-

Quantification: The concentration of K+ in the supernatant is measured using a potassium-selective electrode or by atomic absorption spectrophotometry.

Protocol:

-

Treatment: Bacterial suspensions are treated with DDAB as described above.

-

Supernatant collection: After treatment, the suspensions are centrifuged, and the supernatant is collected.

-

Quantification: The protein concentration in the supernatant is determined using a colorimetric method such as the Bradford or BCA protein assay, with bovine serum albumin (BSA) as a standard.

Protocol:

-

Treatment and supernatant collection: Similar to the protein leakage assay.

-

Quantification: The amount of extracellular DNA in the supernatant is quantified using a fluorescent dye that specifically binds to double-stranded DNA, such as PicoGreen. The fluorescence is measured using a fluorometer.

Assessment of Membrane Potential

Changes in membrane potential can be monitored using voltage-sensitive fluorescent dyes.

Protocol:

-

Bacterial staining: A washed bacterial suspension is incubated with a voltage-sensitive dye (e.g., DiSC3(5) or DiOC2(3)). The dye accumulates in polarized membranes, leading to a change in its fluorescence properties.

-

DDAB addition: After a stable baseline fluorescence is established, DDAB is added to the bacterial suspension.

-

Fluorescence measurement: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane causes the release of the dye into the medium, resulting in a detectable change in fluorescence intensity.

Visualization of Morphological Changes by Electron Microscopy

Electron microscopy provides direct visual evidence of DDAB-induced damage to bacterial cells.

Protocol:

-

Treatment: Bacteria grown on a suitable surface (e.g., a coverslip) are treated with DDAB.

-

Fixation: The cells are fixed with a solution of glutaraldehyde, followed by a post-fixation step with osmium tetroxide.

-

Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations.

-

Drying and Coating: The samples are critical-point dried and then coated with a thin layer of a conductive metal (e.g., gold or palladium).

-

Imaging: The prepared samples are visualized using a scanning electron microscope.

Protocol:

-

Treatment and Fixation: Bacterial suspensions are treated with DDAB and then fixed as for SEM.

-

Dehydration and Embedding: The fixed cells are dehydrated and then infiltrated with an epoxy resin.

-

Sectioning: The resin blocks containing the bacteria are cut into ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Imaging: The sections are examined under a transmission electron microscope.[13][14]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the action of DDAB and the experimental workflows to study them.

Caption: Core mechanism of DDAB action on bacterial membranes.

Caption: Experimental workflow for analyzing DDAB's effects.

Caption: Signaling cascade of DDAB-induced bacterial cell death.

Conclusion

This compound exerts its potent bactericidal activity primarily through the catastrophic disruption of the bacterial cell membrane. Its cationic nature drives its interaction with the anionic bacterial surface, leading to the insertion of its hydrophobic tails into the lipid bilayer. This process compromises the membrane's structural and functional integrity, causing the leakage of vital intracellular components and the dissipation of the essential membrane potential. The comprehensive experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the multifaceted effects of DDAB and other membrane-active antimicrobial agents. Further research to obtain more specific quantitative data on DDAB-induced leakage and membrane potential changes will enhance our understanding and aid in the development of more effective antimicrobial strategies.

References

- 1. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactericidal mechanism of glutaraldehyde-didecyldimethylammonium bromide as a disinfectant against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microscopy.org.sg [microscopy.org.sg]

Didecyldimethylammonium Bromide (DDAB): A Technical Guide to its Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of didecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and industry. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and presents a visual workflow for these methodologies.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles[1][2]. Below the CMC, surfactant molecules primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Once the CMC is reached, the surface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution[1][3]. The CMC value is influenced by factors such as temperature, pressure, and the presence of electrolytes[1].

Quantitative Data: CMC of DDAB

The CMC of DDAB has been determined under various experimental conditions. The following table summarizes reported values from the literature, highlighting the impact of the measurement technique and the presence of additives.

| CMC (mM) | Temperature (°C) | Method | Conditions | Reference |

| 0.05 - 0.15 | Not Specified | Not Specified | Aqueous Solution | [4] |

| 0.08 | Not Specified | Surface Tensiometry | Aqueous Solution | [4] |

| 0.158 (mmol kg⁻¹) | Not Specified | Surface Tensiometry | Aqueous Medium | [5] |

| 0.029 (mmol kg⁻¹) | Not Specified | Surface Tensiometry | 0.35 mM NaBr | [5] |

| 0.8 - 6 | Not Specified | Not Specified | Not Specified | [6] |

Note: The original units have been maintained as reported in the source literature to ensure accuracy.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The most prevalent techniques for DDAB include surface tensiometry, conductivity measurements, and fluorescence spectroscopy[5][7].

Surface Tensiometry

This is one of the most common methods for CMC determination[3]. It relies on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the CMC. Above the CMC, the surface tension remains relatively constant[1][2].

Methodology:

-

Solution Preparation: A stock solution of DDAB in the desired solvent (e.g., deionized water) is prepared at a concentration significantly above the expected CMC. A series of dilutions are then made to cover a range of concentrations both below and above the anticipated CMC[3][8].

-

Instrumentation: A tensiometer, such as one using the Wilhelmy plate or Du Noüy ring method, is used[3][8]. The instrument should be properly calibrated according to the manufacturer's instructions.

-

Measurement: For each concentration, the surface tension is measured at a constant temperature. The Wilhelmy plate or ring must be thoroughly cleaned between measurements to ensure accuracy[8].

-

Data Analysis: The surface tension values are plotted against the logarithm of the DDAB concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines[8][9].

Conductivity Measurement

This method is suitable for ionic surfactants like DDAB. It is based on the change in the electrical conductivity of the solution as micelles are formed[10][11].

Methodology:

-

Solution Preparation: As with surface tensiometry, a series of DDAB solutions of varying concentrations are prepared.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The measurements should be performed at a constant temperature[8][12].

-

Measurement: The conductivity of each DDAB solution is measured.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will exhibit two linear sections with different slopes. The point where the slope changes corresponds to the CMC[3][10]. Below the CMC, conductivity increases with concentration due to the increase in charge carriers (monomers). Above the CMC, the rate of increase in conductivity is lower because the micelles have a lower mobility than the individual ions[2][10].

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescent properties in the bulk aqueous phase compared to the hydrophobic microenvironment of a micelle[13].

Methodology:

-

Probe Selection: A hydrophobic fluorescent probe, such as pyrene, is often used.

-

Solution Preparation: A series of DDAB solutions are prepared. A small, constant amount of the fluorescent probe is added to each solution.

-

Measurement: The fluorescence emission spectrum of the probe is recorded for each DDAB concentration using a spectrofluorometer. Specific excitation and emission wavelengths are monitored. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored[14].

-

Data Analysis: A plot of a specific fluorescence property (e.g., fluorescence intensity at a particular wavelength, or the I1/I3 ratio for pyrene) versus the surfactant concentration is generated. A sharp change in the slope of this plot indicates the onset of micelle formation, and the corresponding concentration is the CMC[15].

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration.

Caption: Generalized workflow for CMC determination.

This guide provides a foundational understanding of the critical micelle concentration of DDAB and the experimental approaches for its determination. For specific applications, it is recommended to consult the primary literature and consider the influence of the experimental conditions on the CMC value.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. justagriculture.in [justagriculture.in]

- 3. benchchem.com [benchchem.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. rsc.org [rsc.org]

Self-Assembly of Didodecyldimethylammonium Bromide (DDAB): A Technical Guide to Vesicle and Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium bromide (DDAB) is a synthetic, double-chain cationic surfactant renowned for its ability to self-assemble into bilayer structures, such as vesicles and liposomes, in aqueous solutions. These structures have garnered significant interest in the fields of drug delivery, gene therapy, and materials science due to their biocompatibility, stability, and capacity to encapsulate both hydrophilic and lipophilic molecules. This technical guide provides an in-depth overview of the principles governing DDAB self-assembly, detailed experimental protocols for vesicle and liposome (B1194612) preparation, a summary of key quantitative data, and insights into their interaction with biological systems.

Physicochemical Principles of DDAB Self-Assembly

The spontaneous formation of vesicles and liposomes from DDAB in an aqueous environment is a thermodynamically driven process governed by the delicate balance of hydrophobic and electrostatic interactions. The two hydrophobic dodecyl chains of the DDAB molecule drive their association to minimize contact with water, while the positively charged quaternary ammonium (B1175870) headgroups interact with the surrounding aqueous phase and counterions.

Key Physicochemical Parameters:

-

Critical Micelle Concentration (CMC): The concentration at which DDAB monomers begin to aggregate into micelles. For DDAB, the CMC is exceptionally low, favoring the formation of larger, more complex structures like vesicles.

-

Krafft Temperature (Tk): The temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as hydrated crystals rather than forming micelles or vesicles.

The interplay of these forces, along with factors such as temperature, concentration, and the presence of co-solutes or other lipids, dictates the final morphology, size, and stability of the self-assembled structures.

Data Presentation: Physicochemical Properties of DDAB Vesicles/Liposomes

The following tables summarize quantitative data on the physicochemical properties of DDAB vesicles and liposomes prepared using different methods. These parameters are crucial for predicting the in vitro and in vivo performance of the formulations.

| Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Thin-Film Hydration | 150 - 300 | 0.14 - 0.20 | -0.56 to +0.54 | [1] |

| Microfluidics | 57.5 | 0.20 | 0 | [2] |

| Microfluidics | 100 - 250 | - | - | |

| Addition of CMC | ~150 - ~250 | ~0.1 - ~0.4 | ~+60 - ~-40 | [2] |

| Formulation Component | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DDAB Vesicles | - | - | - | [2] |

| DDAB with varying FRR (before dialysis) | ~100 - ~150 | ~0.1 - ~0.2 | ~+70 - ~+80 | [3] |

| DDAB with varying FRR (after dialysis) | ~100 - ~150 | ~0.1 - ~0.2 | ~+70 - ~+80 | [3] |

| Drug | Encapsulation Efficiency (%) | Drug-to-Lipid Ratio (molar) | Reference |

| Doxorubicin | >95% | < 0.05 | [4] |

| Doxorubicin | 2.0 - 2.5% | - | [1] |

| Doxorubicin | 97.3 ± 1.4 | - | [5] |

Experimental Protocols

Detailed methodologies for the preparation of DDAB vesicles and liposomes are provided below. The choice of method will influence the resulting physicochemical properties of the formulation.

Thin-Film Hydration Method

This is a widely used and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

-

Didodecyldimethylammonium bromide (DDAB)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

Protocol:

-

Dissolve a known amount of DDAB in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the glass transition temperature of the lipid.

-

A thin, uniform lipid film will form on the inner wall of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the dry lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Krafft temperature of DDAB.

-

Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

-

For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion.

Ethanol (B145695) Injection Method

This method is rapid and reproducible, often yielding smaller vesicles with a narrower size distribution compared to the thin-film hydration method.

Materials:

-

DDAB

-

Ethanol

-

Aqueous buffer

-

Syringe and needle

-

Stir plate and stir bar

Protocol:

-

Dissolve DDAB in ethanol to create a lipid-ethanol solution.

-

Heat the aqueous buffer to a temperature above the Krafft temperature of DDAB and place it on a stir plate with moderate stirring.

-

Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer using a syringe and needle. The rapid dilution of ethanol causes the DDAB to precipitate and self-assemble into vesicles.

-

Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the vesicles.

-

The residual ethanol can be removed by dialysis or diafiltration.

Sonication Method

Sonication is used to reduce the size of multilamellar vesicles (MLVs) to form small unilamellar vesicles (SUVs).

Materials:

-

MLV suspension (prepared by thin-film hydration or other methods)

-

Probe sonicator or bath sonicator

-

Ice bath

Protocol:

-

Place the MLV suspension in a suitable container (e.g., a glass vial).

-

If using a probe sonicator, immerse the tip of the sonicator into the suspension. If using a bath sonicator, place the container in the water bath of the sonicator.

-

Keep the sample on an ice bath throughout the sonication process to prevent overheating and degradation of the lipid.

-

Sonicate the suspension using short bursts of energy with intermittent cooling periods. The duration and power of sonication will determine the final vesicle size.

-

After sonication, the suspension may be centrifuged at high speed to remove any larger particles or titanium debris from the sonicator probe.

Microfluidics Method

Microfluidics offers precise control over the mixing of lipid and aqueous phases, enabling the continuous and reproducible production of liposomes with a narrow size distribution.

Materials:

-

DDAB

-

Ethanol or other suitable organic solvent

-

Aqueous buffer

-

Microfluidic device (e.g., a staggered herringbone micromixer)

-

Syringe pumps

Protocol:

-

Prepare a solution of DDAB in the organic solvent.

-

Prepare the aqueous buffer.

-

Load the lipid solution and the aqueous buffer into separate syringes and mount them on syringe pumps.

-

Connect the syringes to the inlets of the microfluidic device.

-

Set the flow rates of the two solutions to achieve the desired flow rate ratio (FRR). The rapid and controlled mixing of the two streams within the microfluidic channels induces the nanoprecipitation of DDAB and its self-assembly into liposomes.

-

Collect the liposome suspension from the outlet of the device.

-

The collected suspension can be further purified by dialysis to remove the organic solvent.

Mandatory Visualizations

Cellular Uptake Pathway of DDAB Vesicles

The primary mechanism for the cellular uptake of cationic liposomes like DDAB vesicles is through endocytosis, with clathrin-mediated endocytosis being a significant pathway. This process involves the binding of the positively charged vesicle to the negatively charged cell membrane, followed by internalization into the cell within a clathrin-coated vesicle.

Experimental Workflow for Studying DDAB Vesicle Drug Delivery

This workflow outlines the key steps involved in the formulation, characterization, and in vitro evaluation of drug-loaded DDAB vesicles.

Conclusion

The self-assembly of DDAB into vesicles and liposomes offers a versatile platform for a wide range of applications, particularly in drug delivery. By carefully selecting the preparation method and controlling the formulation parameters, it is possible to tailor the physicochemical properties of these nanocarriers to achieve desired outcomes. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals working to harness the potential of DDAB-based delivery systems. A thorough understanding of their interaction with biological systems, including their cellular uptake mechanisms, is crucial for the rational design of effective and safe nanomedicines.

References

- 1. Co-Encapsulation of Doxorubicin HCl and Paclitaxel in Nanovesicles for Enhanced Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Phase Transition Temperature of Didecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature of didecyldimethylammonium bromide (DDAB), a cationic surfactant of significant interest in various scientific and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Concepts: Phase Transition in DDAB

This compound is a double-chain cationic surfactant that self-assembles into bilayer structures, such as vesicles and lamellar phases, in aqueous solutions. A critical characteristic of these structures is their thermotropic phase behavior, specifically the gel-to-liquid crystalline phase transition. This transition, denoted by the temperature Tm, represents the point at which the hydrocarbon chains of the DDAB molecules change from a more ordered, rigid (gel) state to a more disordered, fluid (liquid crystalline) state. This transition significantly influences the physicochemical properties of DDAB assemblies, including their stability, fluidity, and interaction with other molecules, which is of paramount importance in applications like drug delivery and gene therapy.

Quantitative Data Summary

The phase transition temperature of DDAB has been investigated under various conditions. The following table summarizes the key quantitative data from multiple studies, primarily determined by Differential Scanning Calorimetry (DSC).

| Parameter | Value | Conditions | Reference |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | ~16 °C | Aqueous dispersion | [1] |

| 15.7-16.0 °C | 0.11 and 0.65 mM DDAB, varying pre-scan times | [2] | |

| ~16 °C | Lamellar and Vesicle structures | [2] | |

| 14.1 °C | Onset of melting of crystalline dispersion | [3] | |

| Cooling Transition Temperature (T'm) | ~9.5 °C | Aqueous dispersion | [2] |

| Enthalpy of Transition (ΔHm) | Increases with DDAB concentration | - | [2] |

| ~52 kJ/mol (maximum) | 0.65 mM DDAB | [2] | |

| ~30 kJ/mol | 0.11 mM DDAB | [2] | |

| Thermal Hysteresis (ΔTm) | ~6.5 °C | - | [2] |

Experimental Protocols

The primary technique for determining the phase transition temperature of DDAB is Differential Scanning Calorimetry (DSC) . This method measures the difference in heat flow between a sample and a reference as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol for DDAB Vesicles

A generalized protocol based on cited literature is as follows:

-

Sample Preparation:

-

Aqueous dispersions of DDAB are prepared at the desired concentration (e.g., 0.1 mM to 10 mM) in a suitable buffer or deionized water.

-

The mixture is typically vortexed or sonicated to ensure homogeneity and vesicle formation.

-

-

DSC Instrument Setup:

-

A high-sensitivity differential scanning calorimeter is used.

-

Aluminum or other suitable crucibles are used for both the sample and the reference (often the pure solvent).

-

The instrument is calibrated using standard materials with known melting points and enthalpies.

-

-

Measurement Parameters:

-

Heating/Cooling Rate: A controlled scan rate, typically in the range of 0.5 to 10 °C/min, is applied.

-

Temperature Range: The temperature is scanned over a range that encompasses the expected phase transition, for instance, from 0 °C to 50 °C for DDAB.

-

Equilibration Time: The sample may be held at a low temperature for a specific duration before the heating scan to ensure it reaches equilibrium in the gel phase.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

The phase transition is observed as an endothermic peak on heating and an exothermic peak on cooling.

-

The peak temperature is taken as the phase transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔHm).

-

Visualizations: Logical and Experimental Workflows

To further elucidate the behavior and application of DDAB, the following diagrams, generated using the DOT language, illustrate key processes.

Mechanism of DDAB Interaction with Bacterial Cell Membrane

The antimicrobial activity of DDAB is attributed to its interaction with and disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

References

Solubility Profile of Didecyldimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Didecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and industry. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a comparative analysis with related compounds.

Core Data Presentation: Solubility of this compound (DDAB)

| Solvent | CAS Number | Solubility | Temperature (°C) | Observations |

| Water | 7732-18-5 | Soluble | Not Specified | Forms clear solutions, but can become turbid at high concentrations or low temperatures.[1] |

| Ethanol | 64-17-5 | Soluble | Not Specified | - |

| Methanol | 67-56-1 | Soluble | Not Specified | - |

| Chloroform | 67-66-3 | Soluble | Not Specified | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 200 mg/mL | Not Specified | Ultrasonic assistance may be needed. |

| N,N-Dimethylformamide | 68-12-2 | Very Soluble | Not Specified | - |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble | Not Specified | - |

| Non-polar Solvents | - | Limited Solubility | Not Specified | Long hydrocarbon tails contribute to some degree of solubility.[2] |

Comparative Solubility Data: Related Quaternary Ammonium (B1175870) Compounds

To provide a broader context for the solubility of DDAB, the following table presents data for structurally similar quaternary ammonium compounds. These comparisons can be valuable for estimating the potential solubility of DDAB in other solvent systems.

| Compound | Solvent | CAS Number | Solubility | Temperature (°C) |

| Didodecyldimethylammonium bromide | Ethanol | 64-17-5 | 0.1 g/mL | Not Specified |

| Didodecyldimethylammonium bromide | Water | 7732-18-5 | Soluble in hot and cold water | Not Specified |

| Didecyldimethylammonium chloride (DDAC) | Water | 7732-18-5 | 0.65 g/L | 20 |

| Didecyldimethylammonium chloride (DDAC) | Isopropanol | 67-63-0 | ~800 g/L (average of 10, 20, 30°C data) | 10, 20, 30 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of DDAB. The following section details the widely accepted isothermal shake-flask method for determining the solubility of surfactants like DDAB.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound in a given solvent.

Principle: A supersaturated solution of the solute (DDAB) in the solvent of interest is prepared and agitated at a constant temperature for an extended period to allow the system to reach equilibrium. The concentration of the solute in the clear supernatant is then determined by a suitable analytical method.

Apparatus:

-

Thermostatic shaker bath or incubator with precise temperature control

-

Glass flasks or vials with airtight seals

-

Magnetic stirrers and stir bars (optional)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD) or another quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of DDAB to a known volume of the chosen solvent in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture at a constant speed for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the flask to stand undisturbed at the same temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, the filtered solution may need to be accurately diluted with the solvent.

-

Quantification: Analyze the concentration of DDAB in the diluted or undiluted filtrate using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility of DDAB in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Isothermal shake-flask solubility determination workflow.

References

In-Depth Technical Guide on the Degradation of Didecyldimethylammonium Bromide (DDAB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial properties. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and for the development of robust manufacturing and formulation processes. This technical guide provides a comprehensive overview of the biotic and abiotic degradation of DDAB, detailing its degradation pathways, identifying key byproducts, and outlining experimental protocols for its study. Quantitative data from various studies are summarized, and logical relationships in degradation processes are visualized to facilitate a deeper understanding.

Core Concepts in DDAB Degradation

The degradation of DDAB can proceed through two primary routes: biotic degradation, mediated by microorganisms, and abiotic degradation, which involves physical and chemical processes such as photodegradation and thermal decomposition. The core of DDAB's structure, a positively charged nitrogen atom bonded to two methyl groups and two decyl chains, is the primary site of transformation in most degradation pathways.

Biotic Degradation Pathway

The most well-documented biotic degradation pathway for didecyldimethylammonium compounds (DDAC, the chloride salt, is often studied) involves sequential N-dealkylation by microorganisms.

N-dealkylation by Pseudomonas fluorescens

Studies on the closely related didecyldimethylammonium chloride (DDAC) have shown that bacteria, such as Pseudomonas fluorescens strain TN4, isolated from activated sludge, can utilize the compound as a sole carbon source. The degradation proceeds through an N-dealkylation process.[1][2] This involves the enzymatic cleavage of the C-N bond between one of the decyl chains and the quaternary nitrogen.

The primary intermediates formed are decyldimethylamine and, subsequently, dimethylamine .[1][2] The decyl chain is then expected to be further metabolized through pathways like β-oxidation. The complete mineralization of DDAB would result in the formation of carbon dioxide, water, and inorganic bromide and ammonium ions.

}

Caption: Proposed biotic degradation pathway of DDAB via N-dealkylation.Quantitative Data on Biotic Degradation

Quantitative data on the biodegradation of DDAB is often presented in terms of its removal from a system over time. For instance, studies on the bactericidal efficacy of DDAB show its inactivation under various conditions.

| Organism | Initial DDAB Concentration (ppm) | Contact Time | Log Reduction | Reference |

| Salmonella infantis | 500 | 5 sec | ≥ 3 | [3] |

| Escherichia coli | 500 | 5 sec | ≥ 3 | [3] |

| Avian Influenza Virus | 500 | 5 sec | ≥ 3 | [3] |

Note: This table reflects antimicrobial activity, which is a precursor to understanding the concentrations at which biodegradation studies might be initiated.

Abiotic Degradation Pathways

Abiotic degradation of DDAB can be induced by energy inputs such as light (photodegradation) and heat (thermal degradation).

Photodegradation under UV/H₂O₂

Advanced oxidation processes (AOPs) like UV irradiation in the presence of hydrogen peroxide (H₂O₂) are effective in degrading DDAB.[4][5] This process generates highly reactive hydroxyl radicals (•OH) that attack the DDAB molecule. The degradation is expected to proceed through hydrogen abstraction from the alkyl chains or attack on the electron-rich nitrogen center, leading to fragmentation of the molecule. While specific byproducts for DDAB are not extensively detailed in the available literature, the process is known to lead to the mineralization of organic compounds.[5]

}

Caption: General workflow of DDAB photodegradation via UV/H₂O₂.Thermal Degradation

Thermal degradation of DDAB occurs at elevated temperatures. The process typically involves the breakdown of the quaternary ammonium structure. Analysis of thermal decomposition of similar quaternary ammonium compounds suggests that the degradation can proceed through Hofmann elimination or nucleophilic substitution, leading to the formation of alkenes, tertiary amines, and alkyl halides. For DDAB, this would likely result in the formation of 1-decene, decyldimethylamine, and methyl bromide or decyl bromide.

}

Caption: Potential thermal degradation pathways of DDAB.Experimental Protocols

Biotic Degradation Study (Following OECD Guidelines)

This protocol is a generalized approach based on OECD guidelines for testing the biodegradability of organic chemicals.

Objective: To assess the biodegradability of DDAB by a mixed microbial culture from activated sludge.

Materials:

-

DDAB

-

Activated sludge from a municipal wastewater treatment plant

-

Mineral salts medium (as per OECD 301)

-

Reference substance (e.g., sodium benzoate)

-

CO₂-free air

-

CO₂ trapping solution (e.g., Ba(OH)₂)

-

Apparatus for measuring CO₂ evolution (e.g., respirometer)

Procedure:

-

Inoculum Preparation: Acclimatize the activated sludge to the test substance by exposing it to low concentrations of DDAB for a period of time.

-

Test Setup: Prepare test flasks containing the mineral salts medium and a known concentration of DDAB (e.g., 10-20 mg/L of total organic carbon). Inoculate the flasks with the activated sludge.

-

Controls: Prepare blank controls (inoculum only) and reference controls (inoculum with the reference substance).

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) while continuously sparging with CO₂-free air.

-

CO₂ Measurement: Measure the amount of CO₂ evolved from the test and control flasks over a 28-day period by titrating the CO₂ trapping solution or using an automated respirometer.

-

Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum.

Forced Degradation Study (General Protocol)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

Objective: To identify the degradation products of DDAB under various stress conditions.

Materials:

-

DDAB

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity UV lamp

-

Temperature-controlled oven

-

HPLC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve DDAB in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Dissolve DDAB in 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Dissolve DDAB in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

-

Photodegradation: Expose a solution of DDAB to high-intensity UV light for a specified duration.

-

Thermal Degradation: Heat a solid sample of DDAB in an oven at a temperature below its melting point (e.g., 90°C) for a specified time.

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS/MS method to separate and identify the degradation products.

}

Caption: Workflow for a forced degradation study of DDAB.Analytical Method: HPLC-MS/MS for DDAB and its Degradation Products

Objective: To quantify DDAB and its primary degradation products, decyldimethylamine and dimethylamine.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the compounds.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

DDAB: Monitor the parent ion and a characteristic fragment ion.

-

Decyldimethylamine: Monitor the parent ion and a characteristic fragment ion.

-

Dimethylamine: Monitor the parent ion and a characteristic fragment ion.

-

-

Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.

Sample Preparation:

-

For aqueous samples, a simple filtration may be sufficient.

-

For complex matrices (e.g., soil, sludge), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.[6]

Conclusion

The degradation of this compound is a multifaceted process involving both biotic and abiotic pathways. The primary biotic degradation route is N-dealkylation, leading to the formation of less complex amines. Abiotic degradation through advanced oxidation processes and thermal stress can also effectively break down the DDAB molecule. Further research is warranted to fully elucidate the complete mineralization pathways and to identify and quantify all degradation byproducts under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Biodegradation of didecyldimethylammonium chloride by Pseudomonas fluorescens TN4 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of antibiotic activity during UV/H2O2 advanced oxidation and photolysis in wastewater effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]

Synthesis of Didodecyldimethylammonium Bromide (DDAB) via the Menschutkin Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Didodecyldimethylammonium Bromide (DDAB), a cationic surfactant with wide-ranging applications in drug delivery, gene therapy, and as an antimicrobial agent. The primary synthetic route discussed is the Menschutkin reaction, a classic and efficient method for the quaternization of tertiary amines. This document provides detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the successful synthesis and purification of DDAB.

Introduction to the Menschutkin Reaction

The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is a fundamental reaction in organic chemistry that forms a quaternary ammonium (B1175870) salt from a tertiary amine and an alkyl halide.[1] This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation.

The reaction rate is influenced by several factors, including the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides), the steric hindrance of the reactants, and the polarity of the solvent.[1] Polar solvents are generally preferred as they stabilize the charged transition state, thus accelerating the reaction.[2]

Synthesis of DDAB

The synthesis of DDAB is achieved through the reaction of N,N-dimethyldodecylamine with 1-bromododecane (B92323). The reaction scheme is presented below:

CH₃(CH₂)₁₁N(CH₃)₂ + CH₃(CH₂)₁₁Br → [CH₃(CH₂)₁₁]₂N⁺(CH₃)₂Br⁻

This section outlines a detailed experimental protocol for this synthesis.

Experimental Protocol

This protocol is a synthesized procedure based on general methods for the Menschutkin reaction.[2]

Materials:

-

N,N-dimethyldodecylamine (Lauryl dimethyl amine)

-

1-Bromododecane (Lauryl bromide)

-

Acetonitrile (B52724) (or another suitable polar aprotic solvent like DMF or Chloroform)

-

Ethyl acetate (B1210297) (for recrystallization)

-

Diethyl ether (for washing/precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyldodecylamine (1 equivalent) in a suitable volume of acetonitrile (e.g., 5-10 mL per gram of amine).

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromododecane (1 to 1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the product, as quaternary ammonium salts are often less soluble in the reaction solvent than the starting materials. A typical reaction time is 24-48 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude DDAB.

-

Purification: The crude DDAB can be purified by recrystallization.[3]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate or acetone.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified DDAB under vacuum to remove residual solvent.

-

-

Characterization: The final product should be a white to off-white crystalline powder.[3] Its identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination. The reported melting point of DDAB is in the range of 157-162 °C.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of DDAB via the Menschutkin reaction, compiled from general principles and related syntheses.

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1:1 to 1:1.1 | A slight excess of the alkyl halide can be used to ensure complete conversion of the tertiary amine. |

| Solvent | Acetonitrile, DMF, Chloroform | Polar aprotic solvents are generally effective. The choice may depend on the desired reaction temperature and solubility of reactants.[1][2] |

| Reaction Temperature | 50 - 100 °C | Dependent on the solvent used (e.g., reflux temperature of the solvent). |

| Reaction Time | 24 - 48 hours | Reaction progress should be monitored to determine the optimal time. |

| Purification Method | Recrystallization | Common solvents for recrystallization include acetone, acetone/ether mixture, and ethyl acetate.[3] |

| Physical Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 157-162 °C |

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of DDAB.

Caption: The Menschutkin reaction for DDAB synthesis.

Caption: General experimental workflow for DDAB synthesis.

References

Spectral Properties of Didecyldimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: Didecyldimethylammonium bromide (DDAB) CAS Number: 2390-68-3 Molecular Formula: C₂₂H₄₈BrN Synonyms: DDAB, Di-n-decyldimethylammonium bromide

This technical guide provides an in-depth overview of the spectral properties of this compound (DDAB), a quaternary ammonium (B1175870) compound with significant applications as a surfactant and antimicrobial agent. The following sections detail its characteristic spectral data, the experimental protocols for obtaining this information, and a visualization of its mechanism of action.

Spectral Data Summary

The spectral data for this compound is summarized below, providing key values for its identification and characterization.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2931 - 2845 | C-H stretch (alkyl chains) | Strong |

| 1470 | C-H bend (methylene) | Moderate |

| 1020 | C-N stretch (aliphatic) | Weak |

| 940 | C-H out-of-plane bend | Weak |

Note: The presence of a quaternary ammonium group can also be inferred from the overall spectral features.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.528 | m | 4H | N⁺-CH₂ - |

| 3.404 | s | 6H | N⁺-(CH₃ )₂ |

| 1.710 | m | 4H | N⁺-CH₂-CH₂ - |

| 1.26 - 1.36 | m | 28H | -(CH₂ )₇- |

| 0.880 | t | 6H | -CH₃ |

Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C NMR Spectral Data

No specific indexed data was found in the search results for this compound (CAS 2390-68-3). General ranges for similar quaternary ammonium compounds suggest the following approximate shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~64 | N⁺-C H₂- |

| ~51 | N⁺-(C H₃)₂ |

| ~32 | -C H₂- (alkyl chain) |

| ~29 | -C H₂- (alkyl chain) |

| ~26 | -C H₂- (alkyl chain) |

| ~22 | -C H₂- (alkyl chain) |

| ~14 | -C H₃ |

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 326 | [M-Br]⁺ | ESI-MS |

M represents the Didecyldimethylammonium cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in DDAB.

Methodology: Attenuated Total Reflectance (ATR) FT-IR is a suitable method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount of solid DDAB powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum should be baseline-corrected and the peaks identified and assigned to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of DDAB by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of DDAB.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the DDAB molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the DDAB cation and study its fragmentation pattern.

Methodology: Electrospray Ionization (ESI) is a suitable method for analyzing quaternary ammonium compounds.

-

Sample Preparation: Prepare a dilute solution of DDAB in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument Setup:

-

Set up the mass spectrometer in positive ion ESI mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the Didecyldimethylammonium cation ([C₂₂H₄₈N]⁺).

-

If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to observe fragmentation patterns.

-

Mechanism of Action Visualization

This compound exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. The following diagrams illustrate the proposed mechanism and the experimental workflow for its investigation.

Caption: Proposed mechanism of antimicrobial action of this compound (DDAB).

Caption: General experimental workflow for the spectral characterization of DDAB.

The Effect of Dimethyldioctadecylammonium Bromide (DDAB) on Membrane Fluidity in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldioctadecylammonium bromide (DDAB) is a cationic surfactant with established antimicrobial properties.[1] Its efficacy is largely attributed to its interaction with and disruption of the bacterial cell membrane. This technical guide delves into the core of this mechanism, focusing on the effect of DDAB on the membrane fluidity of Escherichia coli. While direct quantitative data for DDAB's impact on E. coli membrane fluidity is not extensively documented in publicly available literature, this guide synthesizes information from closely related quaternary ammonium (B1175870) compounds and established methodologies to provide a comprehensive framework for its investigation. We present detailed experimental protocols for assessing membrane fluidity, illustrative data tables based on expected outcomes, and visualizations of the proposed mechanism and experimental workflows.

Introduction: DDAB and Bacterial Membrane Fluidity

Dimethyldioctadecylammonium bromide (DDAB) is a quaternary ammonium compound characterized by two long alkyl chains. This amphipathic structure is central to its antimicrobial activity, enabling its insertion into the lipid bilayer of bacterial membranes. The primary mode of action for cationic surfactants like DDAB involves compromising the integrity of the cell membrane, leading to the leakage of essential intracellular components such as potassium ions and macromolecules.[2][3]

Membrane fluidity is a critical biophysical parameter that governs the functions of the bacterial cell membrane, including the activity of membrane-bound enzymes and transport proteins.[4] E. coli maintains a specific level of membrane fluidity to adapt to environmental conditions, a process known as homeoviscous adaptation.[5] The introduction of exogenous agents like DDAB can significantly alter this delicate balance. While DDAB's ability to form stable vesicles and liposomes is well-documented, its precise effect on the fluidity of the E. coli membrane is an area of active investigation.[1][6] Studies on the closely related compound didecyldimethylammonium chloride (DDAC) have shown that it enhances membrane fluidity in liposome (B1194612) models at concentrations near its minimum inhibitory concentration (MIC) for E. coli.[7][8] This suggests that DDAB likely acts as a membrane fluidizer, disrupting the ordered packing of phospholipids (B1166683) and increasing the mobility of membrane components.

Proposed Mechanism of DDAB Action on E. coli Membrane

The interaction of DDAB with the E. coli membrane is proposed to be a multi-step process initiated by electrostatic attraction between the cationic headgroup of DDAB and the negatively charged components of the bacterial cell surface. This is followed by the insertion of the hydrophobic tails into the lipid bilayer, leading to a cascade of disruptive events.

Caption: Proposed mechanism of DDAB action on the E. coli membrane.

Experimental Protocols for Measuring Membrane Fluidity

To quantitatively assess the impact of DDAB on E. coli membrane fluidity, fluorescence-based assays are highly effective. The following are detailed protocols for two standard methods: fluorescence anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and generalized polarization using Laurdan.